molecular formula C22H20ClF3N4O3S2 B2783410 4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392299-18-2

4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2783410
CAS No.: 392299-18-2
M. Wt: 544.99
InChI Key: ZMMKUUPMBZREKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemical nociceptor' due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators. This compound acts by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the investigation of pain pathways, particularly neuropathic and inflammatory pain. Studies utilizing this antagonist, such as those referenced in scientific literature (e.g., PubMed), have been instrumental in elucidating the role of TRPA1 in various disease models, including airway inflammation, itch, and pancreatitis. The structural features of this molecule, including the 1,3,4-thiadiazole core and the trifluoromethyl-substituted aromatic moiety, are critical for its high binding affinity and functional antagonism. This product is intended for research applications only, including in vitro assays, target validation, and in vivo preclinical studies to explore the therapeutic potential of TRPA1 blockade. It is supplied for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF3N4O3S2/c1-2-3-10-33-15-7-4-13(5-8-15)19(32)28-20-29-30-21(35-20)34-12-18(31)27-17-11-14(22(24,25)26)6-9-16(17)23/h4-9,11H,2-3,10,12H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKUUPMBZREKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenating agent.

    Introduction of the Aniline Derivative: The thiadiazole intermediate is then reacted with 2-chloro-5-(trifluoromethyl)aniline under suitable conditions to form the desired aniline-substituted thiadiazole.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-butoxybenzoic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential applications as a pharmaceutical agent. Research has shown that derivatives of benzamide compounds can act as effective inhibitors in various biological pathways. For instance, benzamide derivatives have been studied for their activity against specific kinases involved in cancer progression .

  • Case Study: RET Kinase Inhibitors
    A series of novel benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors. These compounds demonstrated moderate to high potency in cellular assays, suggesting that modifications similar to those found in 4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide could lead to promising anticancer agents .

Agricultural Chemistry

Compounds with thiadiazole structures have been explored for their fungicidal properties. The incorporation of the thiadiazole ring in the compound may enhance its efficacy against various plant pathogens.

  • Case Study: Fungicidal Activity
    Research indicates that thiadiazole derivatives exhibit significant antifungal activity. The synthesis of similar compounds has led to the development of new fungicides that can effectively control crop diseases while minimizing environmental impact .

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability. This characteristic is crucial in drug design as it can influence the pharmacokinetic properties of the molecule.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name / ID Core Structure R₁ (Thiadiazole Substituent) R₂ (Benzamide Substituent) Key Functional Groups
Target Compound 1,3,4-Thiadiazole –S–CH₂–C(O)–NH–(2-Cl-5-CF₃-C₆H₃) 4-butoxy Trifluoromethyl, chloro, butoxy
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole –NH–C(O)–NH–(2,4-Cl₂-C₆H₃) 2,6-difluoro Dichlorophenyl, difluorobenzamide
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-Thiadiazole –S–CH₂–C(O)–NH–(3-Cl-4-CH₃-C₆H₃) Benzylsulfanyl Chlorophenyl, benzylsulfanyl
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) 1,3,4-Thiadiazole –Cl linked to pyridinyl-methoxy-phenyl 2-fluoro-phenoxy Methoxy, fluoro-phenoxy
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole –S–CH₂–(4-Cl-C₆H₄) 4-(dimethylsulfamoyl) Chlorophenyl, sulfamoyl

Key Observations :

  • Lipophilicity : The butoxy group increases lipophilicity (predicted logP ~3.5–4.0), favoring membrane permeability over shorter alkoxy chains (e.g., methoxy, logP ~2.0) .
  • Sulfanyl vs. sulfamoyl : The sulfanyl linkage in the target compound may confer greater metabolic stability compared to sulfamoyl groups, which are prone to enzymatic hydrolysis .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The butoxy group may reduce aqueous solubility compared to methoxy or sulfamoyl analogs, necessitating formulation optimization .

Biological Activity

The compound 4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The compound is synthesized through the reaction of 2-chloro-5-(trifluoromethyl)aniline with butyl bromide in the presence of a base to form the butoxy derivative.
  • Formation of Final Product : This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. Specific temperatures, solvents, and catalysts are necessary to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It appears to modulate enzyme activity and receptor signaling pathways, which can influence cellular processes such as proliferation and apoptosis. The specific molecular targets remain under investigation but are thought to include:

  • Enzymatic Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound may interact with receptors that regulate cell growth and survival .

Therapeutic Potential

Research indicates that this compound exhibits promising pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer models.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation in preclinical models.

Case Studies

Several studies have investigated the biological effects of related compounds in the benzamide class:

  • Benzamide Derivatives as Antitumor Agents :
    • A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, showing moderate to high potency in ELISA-based assays .
    • One study reported that a related compound significantly inhibited cell proliferation driven by RET mutations, indicating potential for targeted cancer therapies .
  • In Vivo Studies :
    • In vivo experiments demonstrated that certain benzamide derivatives exhibited significant antitumor effects with extended survival rates in treated cohorts .

Data Tables

Compound NameStructureBiological ActivityReferences
This compoundStructureAnticancer, Anti-inflammatory
Related Benzamide DerivativeN-(4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamideRET Kinase Inhibition

Q & A

Q. Key Optimization Factors :

  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., butoxy CH₂ at δ 1.3–1.5 ppm, trifluoromethyl singlet at δ 121–123 ppm in ¹³C) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and sulfanyl (C-S stretch ~680 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <5 ppm error .

Advanced: How to resolve contradictions in reported antimicrobial activity data?

Methodological Answer :
Discrepancies may arise from:

  • Assay Variability : Use standardized MIC (Minimum Inhibitory Concentration) protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Solubility Factors : Pre-solubilize in DMSO (<1% v/v) to avoid aggregation in aqueous media .

Q. Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
  • SHELXL Workflow :
    • Initial Model : Generate using SHELXT (dual-space algorithm) .
    • Refinement : Apply anisotropic displacement parameters and constrain C-F/Cl bonds using AFIX commands .
    • Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .

Example : A related thiadiazole derivative achieved R1 = 3.2% using SHELXL .

Advanced: What computational strategies predict binding affinity to biological targets?

Q. Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Dock the compound into enzyme active sites (e.g., bacterial dihydrofolate reductase) using Lamarckian GA algorithms. Validate with re-docking (RMSD <2.0 Å) .
  • QSAR Modeling : Use descriptors (e.g., LogP, polar surface area) to correlate structural features with IC₅₀ values from enzyme inhibition assays .

Key Insight : The trifluoromethyl group enhances hydrophobic interactions, while the thiadiazole ring contributes to π-π stacking .

Basic: What in vitro assays evaluate enzyme inhibition potential?

Q. Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) .
  • Controls : Include positive controls (e.g., methotrexate for DHFR inhibition) and vehicle (DMSO) controls .

Advanced: How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?

Q. Methodological Answer :

Scaffold Modification : Synthesize analogs with varied substituents (e.g., replace butoxy with ethoxy or phenyl groups) .

Biological Testing : Compare MIC/IC₅₀ values across analogs to identify critical functional groups.

Statistical Analysis : Use ANOVA to confirm significance (p<0.05) of activity differences .

Example : Ethoxy analogs showed 2-fold lower activity than butoxy derivatives, highlighting chain length importance .

Advanced: How to troubleshoot low yields in final coupling steps?

Q. Methodological Answer :

  • Activation Efficiency : Replace EDCI with DCC/HOBt for better carbodiimide-mediated coupling .
  • Moisture Control : Use anhydrous solvents (e.g., distilled DMF) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.